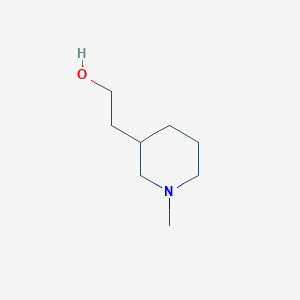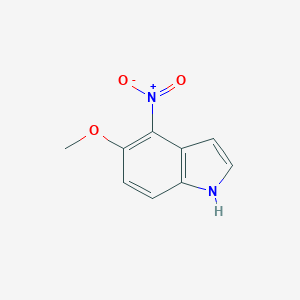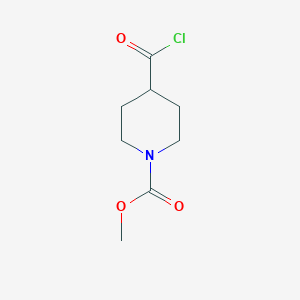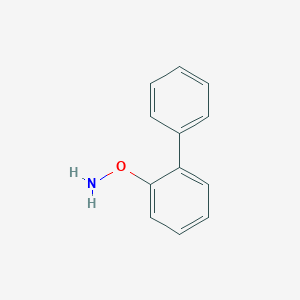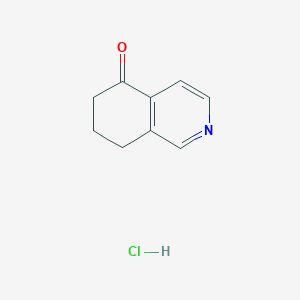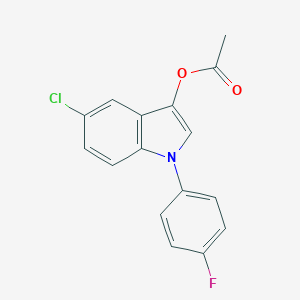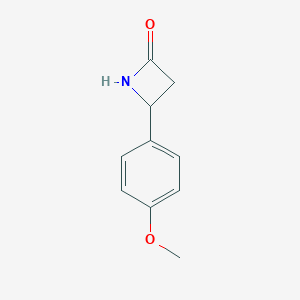
4-(4-Methoxyphenyl)-2-azetidinone
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-2-azetidinone, also known as racemic modafinil, is a pharmaceutical compound that has gained significant attention due to its cognitive-enhancing properties. Modafinil is a wakefulness-promoting agent that is commonly used to treat sleep disorders such as narcolepsy and obstructive sleep apnea. However, its off-label use as a cognitive enhancer has become increasingly popular in recent years.
Applications De Recherche Scientifique
Cholesterol Absorption Inhibition
One significant application of 4-(4-Methoxyphenyl)-2-azetidinone derivatives is as inhibitors of cholesterol absorption. A study highlighted the design of SCH 58235, a compound derived from 4-(4-Methoxyphenyl)-2-azetidinone, which showed remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).
Structural Analysis
Another area of research involving this compound is its structural investigation. For instance, the synthesis and X-ray structural analysis of different isomers of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4- methoxyimino-2-azetidinones have been conducted, offering insights into their crystalline structures (Gluziński et al., 1991).
Anticancer Research
In the field of anticancer research, a study on a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones, including (3S,4S)-1-(4-methoxyphenyl)-3-methyl-2-azetidinones, revealed their potential anticancer effects in vitro against various cancer cell cultures (Veinberg et al., 2003).
Synthesis of Beta-Lactam Antibiotics
The compound also plays a role in the synthesis of β-lactam antibiotics. For example, a practical synthesis of a key intermediate for the production of these antibiotics was described, utilizing 4-(4-Methoxyphenyl)-2-azetidinone (Cainelli et al., 1998).
Tubulin-Targeting Antitumor Agents
Further research into 4-(4-Methoxyphenyl)-2-azetidinone derivatives has explored their use as tubulin-targeting antitumor agents. This includes the synthesis and evaluation of compounds like trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, showing potent antiproliferative effects and interaction with the colchicine-binding site on β-tubulin (Greene et al., 2016).
Anti-Tuberculosis Activity
Azetidinone derivatives, including those incorporating 4-(4-Methoxyphenyl)-2-azetidinone, have also been investigated for their anti-tuberculosis activity. Novel azetidinone analogues with 1, 2, 4-triazole showed promising anti-tubercular activity against Mycobacterium tuberculosis (Thomas et al., 2014).
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-4-2-7(3-5-8)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESNFZGXKRIXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



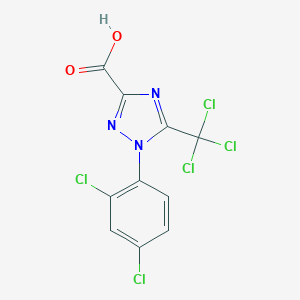

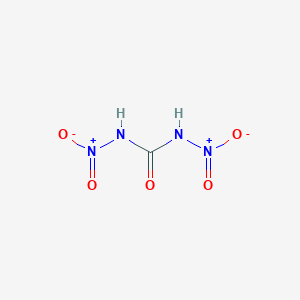
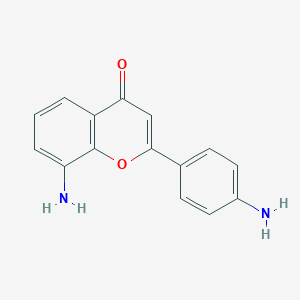
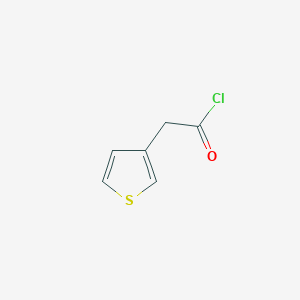

![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)
